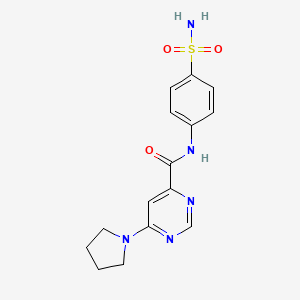
6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and sulfonamide compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Purification: Techniques like recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure product quality.
化学反应分析
Types of Reactions
6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, ethanol.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell function and behavior.
相似化合物的比较
Similar Compounds
- 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- 6-(pyrrolidin-1-yl)-N-phenylpyrimidine-4-carboxamide
Uniqueness
6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
6-pyrrolidin-1-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c16-24(22,23)12-5-3-11(4-6-12)19-15(21)13-9-14(18-10-17-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)(H2,16,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLKBRNFQCGVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














